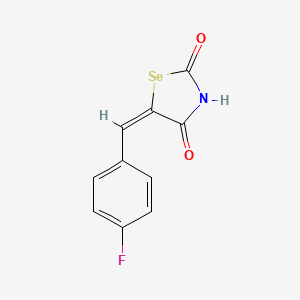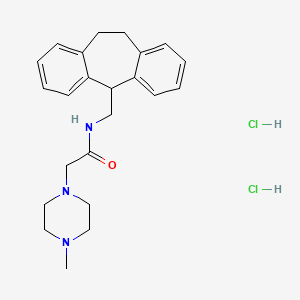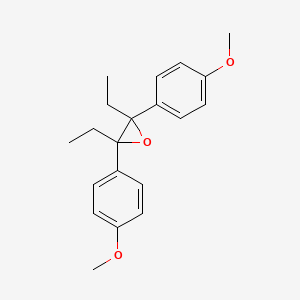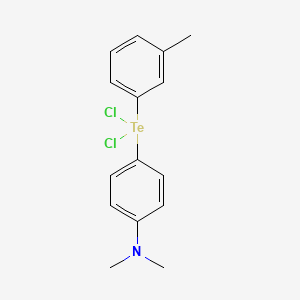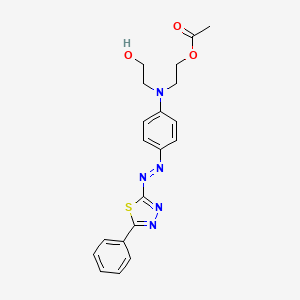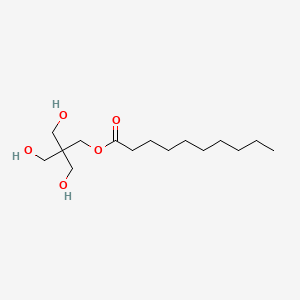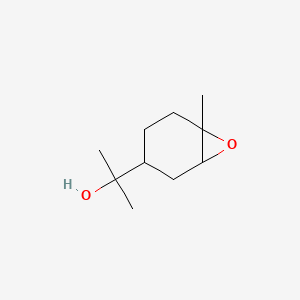
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-: is a bicyclic ether compound with the molecular formula C10H18O2. This compound is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and a methanol group attached to it. The presence of three methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- can be achieved through various methods. One common approach involves the epoxidation of cyclohexene derivatives followed by ring-opening reactions. The reaction conditions typically include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts like titanium silicalite .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:
Substitution: The methanol group can undergo substitution reactions with halides or other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted ethers.
Scientific Research Applications
Chemistry: In chemistry, 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new bioactive molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Research is ongoing to investigate its role in drug development, particularly in the treatment of infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and coatings .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
- Cyclohexane, 1,2-epoxy-
- Cyclohexene epoxide
- Cyclohexene oxide
- Tetramethyleneoxirane
- 1,2-Cyclohexene oxide
Comparison: Compared to these similar compounds, 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- stands out due to its unique combination of a seven-membered ring and three methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it more versatile in various applications.
Properties
CAS No. |
57761-51-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
HSMACHQZLSQBIN-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C[C@@H]1O2)C(C)(C)O |
Canonical SMILES |
CC12CCC(CC1O2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


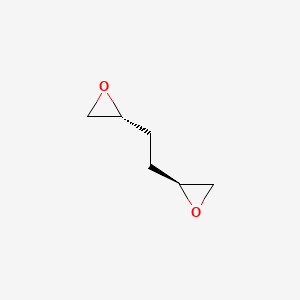
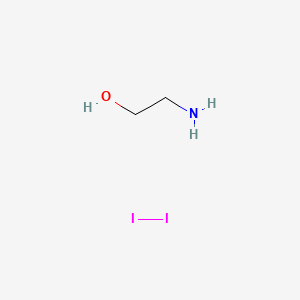
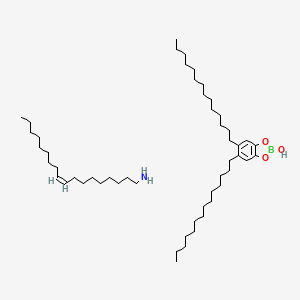
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
